Orotirelin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Orotirelin can be synthesized through various synthetic routes. One common method involves the solid-phase peptide synthesis (SPPS) technique, which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation . Industrial production methods may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Orotirelin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s structure and function.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Orotirelin has a wide range of scientific research applications, including:
Mechanism of Action
Orotirelin exerts its effects by binding to thyrotropin-releasing hormone receptors on the surface of anterior pituitary cells. This binding stimulates the release of TSH and prolactin, which in turn regulate thyroid function and lactation . The molecular targets involved in this pathway include the TRH receptor and downstream signaling molecules that mediate the release of TSH and prolactin .
Comparison with Similar Compounds
Orotirelin is similar to other TRH analogues, such as protirelin and taltirelin. it has unique properties that make it distinct:
Protirelin: Like this compound, protirelin is a synthetic analogue of TRH.
Taltirelin: Taltirelin is another TRH analogue with potential therapeutic applications in treating neurological diseases.
Properties
CAS No. |
62305-86-6 |
---|---|
Molecular Formula |
C16H19N7O5 |
Molecular Weight |
389.37 g/mol |
IUPAC Name |
N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,4-dioxo-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H19N7O5/c17-13(25)11-2-1-3-23(11)15(27)10(4-8-6-18-7-19-8)20-14(26)9-5-12(24)22-16(28)21-9/h5-7,10-11H,1-4H2,(H2,17,25)(H,18,19)(H,20,26)(H2,21,22,24,28)/t10-,11-/m0/s1 |
InChI Key |
XZOCIZHAHWDUPU-QWRGUYRKSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)C3=CC(=O)NC(=O)N3)C(=O)N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3=CC(=O)NC(=O)N3)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3=CC(=O)NC(=O)N3)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CG 3509 CG-3509 orotirelin orotyl-His-Pro-NH2 orotyl-histidyl-prolinamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.